Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
CAS No.: 94022-83-0
Cat. No.: VC17022284
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94022-83-0 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3 |
| Standard InChI Key | NAMUVRSTEVMHAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates two key components:
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A 3,5-dimethyl-3-cyclohexenyl ring, which introduces steric bulk and influences conformational dynamics.
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A methyl 2-aminobenzoate (methyl anthranilate) group linked via a methylene imine bond () .
The IUPAC name, methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate, precisely reflects this arrangement. The cyclohexene ring’s unsaturation at position 3 and methyl substituents at positions 3 and 5 create a rigid, non-planar geometry that may enhance thermal stability compared to fully saturated analogs.
Table 1: Key Identifiers of Methyl 2-[[(3,5-Dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
| Property | Value |
|---|---|
| CAS Number | 94022-83-0 |
| Molecular Formula | |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
| InChIKey | NAMUVRSTEVMHAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC |
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound are absent in available literature, analogous Schiff bases exhibit diagnostic features:
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NMR: Resonances for imine protons () typically appear at δ 8.2–8.5 ppm, while aromatic protons from the benzoate moiety resonate between δ 6.8–7.8 ppm .
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IR Spectroscopy: Stretching vibrations for the imine group () occur near 1640–1620 cm, and ester carbonyl () absorptions appear at ~1720 cm .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a condensation reaction between methyl anthranilate and 3,5-dimethyl-3-cyclohexenecarbaldehyde under acidic or thermal conditions:
This reaction follows typical Schiff base formation mechanisms, where the amine nucleophile attacks the carbonyl carbon, followed by dehydration . Catalysts such as acetic acid or molecular sieves may enhance yield by removing water.
Optimization Considerations
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Solvent Selection: Polar aprotic solvents (e.g., toluene, dichloromethane) favor imine formation by stabilizing intermediates .
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Temperature: Reactions typically proceed at 60–80°C; excessive heat may promote side reactions like hydrolysis.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product.
Applications and Industrial Relevance
Fragrance and Flavor Industry
The compound’s structural similarity to methyl anthranilate Schiff bases—widely used in perfumery—suggests potential as a fragrance ingredient. Such derivatives contribute floral, fruity, or musky notes, depending on substituents . For instance, the 2,4-dimethyl analog (CAS 68845-02-3) is commercialized as a fragrance component under the name Triplal Schiff base .
Table 2: Comparison with Related Fragrance Compounds
| Compound | CAS No. | Odor Profile | Key Structural Difference |
|---|---|---|---|
| Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate | 94022-83-0 | Not reported | 3,5-Dimethylcyclohexenyl substituent |
| Triplal Schiff base (2,4-dimethyl analog) | 68845-02-3 | Green, herbal, woody | 2,4-Dimethylcyclohexenyl substituent |
| Methyl anthranilate | 134-20-3 | Grape-like, floral | Lacks imine linkage |
Pharmaceutical Intermediates
Schiff bases are pivotal in drug discovery due to their:
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Metal-chelating capacity: Potential for designing antimicrobial or anticancer agents.
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Bioisosteric properties: The imine group can mimic carbonyl functionalities in bioactive molecules.
While no direct pharmacological data exist for this compound, structurally related imines exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in organic solvents (e.g., ethanol, acetone, chloroform) due to hydrophobic cyclohexenyl and aromatic groups. Limited water solubility (<0.1 mg/mL at 25°C).
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Stability: The imine bond is susceptible to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage .
| Hazard Aspect | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap and water if exposed. |
| Inhalation | Use in well-ventilated areas or with fume hoods. |
| Storage | Keep in airtight containers at 2–8°C, protected from light. |
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm effectively separate this compound from synthetic byproducts .
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GC-MS: Electron ionization (EI) at 70 eV generates characteristic fragments at m/z 271 (M), 150 (cyclohexenyl ion), and 120 (benzoate moiety) .
Spectroscopic Analysis
Hypothetical NMR assignments predict signals for:
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Ester carbonyl: δ 168–170 ppm.
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Imine carbon: δ 155–160 ppm.
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Cyclohexenyl carbons: δ 20–35 ppm (methyl), 125–130 ppm (olefinic) .
Comparison with Structural Isomers
The positional isomer with 2,4-dimethyl substitution (CAS 68845-02-3) differs in:
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Odor characteristics: The 2,4-dimethyl variant emits green, herbal notes versus undetermined profiles for the 3,5-dimethyl analog .
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Synthetic accessibility: 3,5-Dimethylcyclohexenecarbaldehyde is less commercially available than 2,4-dimethyl derivatives, affecting production scalability .
Future Directions and Research Gaps
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Application Studies: Empirical evaluation of fragrance profiles and antimicrobial potency.
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Process Optimization: Development of catalytic, solvent-free synthesis routes.
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Toxicological Profiling: Acute and chronic toxicity studies to expand safety databases.
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